molecular formula C12Cl12Si B3335663 Bis(pentachlorophenyl)dichlorosilane CAS No. 13248-01-6

Bis(pentachlorophenyl)dichlorosilane

Cat. No.: B3335663
CAS No.: 13248-01-6
M. Wt: 597.6 g/mol
InChI Key: AJNPTYXGJRHIHJ-UHFFFAOYSA-N
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Description

Bis(pentachlorophenyl)dichlorosilane is a chemical compound with the molecular formula C12Cl12Si. It is known for its unique structure, which includes two pentachlorophenyl groups attached to a dichlorosilane core. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentachlorophenyl)dichlorosilane typically involves the reaction of pentachlorophenyl magnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

2C6Cl5MgBr+SiCl4(C6Cl5)2SiCl2+2MgBrCl2 \text{C}_6\text{Cl}_5\text{MgBr} + \text{SiCl}_4 \rightarrow (\text{C}_6\text{Cl}_5)_2\text{SiCl}_2 + 2 \text{MgBrCl} 2C6​Cl5​MgBr+SiCl4​→(C6​Cl5​)2​SiCl2​+2MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and recrystallization steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(pentachlorophenyl)dichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like alcohols, amines, or thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products

    Substitution: Formation of siloxanes or silanes depending on the nucleophile.

    Hydrolysis: Formation of silanols and hydrochloric acid.

    Oxidation/Reduction: Various silicon-containing products depending on the reaction conditions.

Scientific Research Applications

Bis(pentachlorophenyl)dichlorosilane is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other organosilicon compounds.

    Biology: In studies involving the interaction of silicon-containing compounds with biological systems.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which bis(pentachlorophenyl)dichlorosilane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Bis(pentachlorophenyl)dimethylsilane
  • Bis(pentachlorophenyl)methylphenylsilane
  • Bis(pentachlorophenyl)methylsilane

Uniqueness

Bis(pentachlorophenyl)dichlorosilane is unique due to its high chlorine content and the presence of two pentachlorophenyl groups. This gives it distinct reactivity and makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl12Si/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNPTYXGJRHIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[Si](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392169
Record name Silane, dichlorobis(pentachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13248-01-6
Record name Silane, dichlorobis(pentachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PENTACHLOROPHENYL)DICHLOROSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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